molecular formula C12H15NO3 B8590579 2-(Acetylamino)-5-(1-methylethyl)benzoic acid CAS No. 79069-38-8

2-(Acetylamino)-5-(1-methylethyl)benzoic acid

Cat. No. B8590579
Key on ui cas rn: 79069-38-8
M. Wt: 221.25 g/mol
InChI Key: AXRIWZGQNFESSB-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of Example 2B (0.621 g, 2.81 mmol) and lithium hydroxide monohydrate (0.38 g, 9.0 mmol) in THF (6 mL) and water (6 mL) was stirred at 60° C. for 72 hours, acidified to pH 3.5 with 1M HCl, and extracted twice with ethyl acetate. The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% TFA to provide the desired product. MS (ESI(+)) m/e 180 (M+H)+; (ESI(−)) m/e 178 (M−H)−.
Quantity
0.621 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.O.[OH-].[Li+].Cl>C1COCC1.O>[NH2:4][C:5]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.621 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C=C1)C(C)C
Name
lithium hydroxide monohydrate
Quantity
0.38 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% TFA

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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